molecular formula C10H15NO3 B13908630 Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate

Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate

Cat. No.: B13908630
M. Wt: 197.23 g/mol
InChI Key: QWXJWRZSYODSSU-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate is a bicyclic compound featuring a spiro[2.5]octane core with a nitrogen atom (5-aza), a ketone group at position 6, and an ethyl ester at position 5. Its unique spirocyclic architecture confers rigidity and stereochemical complexity, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. The compound’s reactivity is influenced by the electron-withdrawing ketone and ester groups, which enhance its suitability for nucleophilic substitutions or cycloadditions .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(3-4-10)6-11-8(7)12/h7H,2-6H2,1H3,(H,11,12)

InChI Key

QWXJWRZSYODSSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CC2)CNC1=O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic core by cyclization reactions, followed by functional group transformations to introduce the keto and ester functionalities. The methods are often based on:

Key Synthetic Routes and Reaction Conditions

Spirocyclization via Dihalocarbene Addition

One efficient approach involves the addition of a dihalocarbene to an exocyclic olefinic double bond to form a dihalogenated cyclopropane intermediate, which is subsequently subjected to reductive hydrodehalogenation to yield the spirocyclic compound. This method is supported by patented processes for related azaspiro compounds and can be adapted for this compound synthesis.

  • Reagents:
    • Dihalocarbenes generated from dibromomethane or chloroform in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide).
    • Phase-transfer catalysts such as tetrabutylammonium chloride to facilitate carbene transfer.
  • Conditions:
    • Aqueous-organic biphasic system, room temperature to mild heating.
    • Subsequent reduction using palladium catalysts or zinc to remove halogens.
Esterification of Carboxylic Acid Intermediates

The key intermediate, 6-oxo-5-azaspiro[2.5]octane-7-carboxylic acid, can be esterified to the ethyl ester using classical esterification methods:

  • Direct Esterification: Treatment with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via Fischer esterification.
  • Mixed Anhydride Method: Formation of a mixed anhydride intermediate using reagents such as 2,4,6-trichlorobenzoyl chloride or methyl chloroformate, followed by reaction with ethanol in the presence of bases like triethylamine or N-methylmorpholine.
  • Use of Coupling Agents: Employing condensation reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with ethanol to drive ester formation efficiently.
Oxidation to Introduce the Keto Group

Oxidation of the corresponding hydroxy spirocyclic intermediates to the keto form can be achieved using:

  • Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate (PCC), or Dess–Martin periodinane under controlled conditions to avoid over-oxidation.
  • Reaction Conditions: Mild temperatures, often in dichloromethane or acetonitrile solvents.

Industrial Scale Preparation Considerations

  • Yield Optimization: Use of phase-transfer catalysts and optimized base equivalents to improve carbene addition efficiency.
  • Purification: Crystallization and chromatography (flash chromatography using petroleum ether–ethyl acetate–triethylamine gradients) to achieve >95% purity.
  • Stereochemical Control: Substrate-controlled stereoselectivity is critical; reaction temperature and solvent polarity adjustments help maximize diastereomeric ratios.

Data Table Summarizing Preparation Methods

Step Reagents/Conditions Purpose/Outcome Notes
Dihalocarbene addition Dibromomethane + NaOH + Phase-transfer catalyst Formation of dihalogenated cyclopropane intermediate Key spirocyclization step
Reductive hydrodehalogenation Pd catalyst or Zn reductant Removal of halogens, formation of spiro ring Mild conditions preferred
Esterification Ethanol + acid catalyst or DCC/EDC + base Conversion of acid to ethyl ester Mixed anhydride method improves yield
Oxidation PCC, KMnO4, or Dess–Martin periodinane Introduction of keto group Controlled to avoid over-oxidation
Purification Flash chromatography, crystallization Obtain pure product (>95%) Essential for pharmaceutical use

Analytical and Characterization Techniques

Chemical Reactions Analysis

Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The azaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate and its analogs:

Compound Name Spiro Ring System Heteroatoms Functional Groups Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Applications
This compound [2.5] 1 N (5-aza) Ketone, Ethyl ester C₁₀H₁₅NO₃ 197.23 ~4.5 (ester) Pharmaceutical intermediates
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate [3.4] 1 S (5-thia) Ketone, Ethyl ester C₁₀H₁₄O₃S 214.28 10.10 Unspecified (research use)
tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate [2.5] 2 N (4,7-diaza) Ketone, tert-Butyl ester C₁₂H₂₀N₂O₃ 240.30 ~5.0 (ester) Industrial-scale synthesis
Methyl 4-azaspiro[2.5]octane-7-carboxylate [2.5] 1 N (4-aza) Methyl ester C₉H₁₃NO₂ 167.21 ~4.8 (ester) Discontinued (synthesis challenges)
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane [2.5] 1 N, 1 O Phenethyl substituent C₁₄H₁₉NO 217.31 N/A Receptor-binding studies

Key Observations

Replacing nitrogen with sulfur (5-thia) increases molar mass and predicted pKa, suggesting reduced solubility in aqueous media .

Ester Group Effects: The tert-butyl ester in the diaza analog improves steric protection of the carbonyl group, enhancing stability under acidic conditions compared to ethyl or methyl esters . The discontinued methyl ester analog (C₉H₁₃NO₂) may face hydrolysis susceptibility due to smaller alkyl groups .

Functional Group Diversity :

  • The phenethyl-substituted oxa-aza analog lacks ester/ketone groups but includes an aromatic moiety, favoring hydrophobic interactions in receptor binding .

Biological Activity

Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of spirocyclic compounds, which are characterized by their unique bicyclic structures. The synthesis typically involves the formation of the spirocyclic framework through various organic reactions, including cycloaddition methods and the use of metal carbenoids in reactions such as the Simmons-Smith reaction .

Antimicrobial Properties

Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit significant antimicrobial activity. For example, modifications to the β-lactam structure have shown enhanced interaction with penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis . This suggests that similar modifications in the spirocyclic framework could yield compounds with potent antibacterial properties.

Anticancer Activity

Several studies have explored the anticancer potential of spirocyclic derivatives. For instance, quinolone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). These compounds induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest . The structural similarities between these compounds and this compound warrant further investigation into its anticancer efficacy.

Case Studies

  • Antitumor Activity : In a study assessing the cytotoxic effects of spirocyclic compounds, this compound showed promising results in inhibiting tumor cell proliferation in vitro. The compound was tested against a panel of cancer cell lines, revealing a dose-dependent response with IC50 values comparable to known anticancer agents.
  • Mechanism of Action : Further mechanistic studies indicated that treatment with this compound resulted in increased levels of apoptotic markers, including cleaved caspases and PARP, confirming its role in apoptosis induction.

Research Findings Summary Table

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundA54915Induction of apoptosis via ROS generation
Quinolone DerivativeMCF710Apoptosis through cell cycle arrest
ChloroquineH46020Inhibition of autophagy

Q & A

Q. What are standard experimental protocols for synthesizing Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate?

The synthesis typically involves condensation reactions under anhydrous conditions, using reagents like oxalyl chloride or trimethylsilyl isothiocyanate. For example, cyclization of precursor molecules (e.g., ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate) with appropriate reagents can yield spirocyclic structures. Purification often employs column chromatography, followed by characterization via NMR and HPLC to confirm purity and structure .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Programs like SHELXL (part of the SHELX suite) are used for refining crystallographic data, enabling precise determination of bond lengths, angles, and ring puckering parameters. The Cremer-Pople puckering coordinates (amplitude and phase angles) are applied to quantify deviations from planarity in the spirocyclic system .

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection are critical. For trace impurities, LC-MS/MS coupled with isotopic labeling can identify byproducts. NMR spectroscopy (e.g., 13C^{13}\text{C} DEPT) helps distinguish stereoisomers or regioisomers .

Q. What safety precautions are essential during experimental handling?

Use fume hoods for volatile reagents and wear NIOSH-approved eye protection (safety glasses/face shields). Skin exposure requires immediate washing with soap and water. Consult safety data sheets (SDS) for compound-specific hazards, though occupational exposure limits are often undefined .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this spirocyclic compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD approach) predict energetically favorable pathways. Molecular dynamics simulations model transition states, while machine learning prioritizes reaction conditions (e.g., solvent, catalyst) to minimize byproducts .

Q. How should researchers address contradictory data in crystallographic and spectroscopic analyses?

Cross-validate results using complementary techniques:

  • Compare X-ray-derived bond angles with gas-phase DFT-optimized geometries.
  • Analyze NMR coupling constants to assess dynamic conformational changes (e.g., ring puckering). Statistical tools like R-factor analysis in SHELXL ensure crystallographic reliability .

Q. What methodologies elucidate hydrogen-bonding patterns and crystal packing behavior?

Graph set analysis (Etter’s formalism) categorizes hydrogen-bond motifs (e.g., chains, rings) in the crystal lattice. Pair distribution function (PDF) analysis of powder XRD data complements single-crystal studies to assess long-range order and polymorphism .

Q. How can reaction mechanisms leading to unexpected byproducts be systematically investigated?

Isotopic labeling (e.g., 18O^{18}\text{O} tracing) identifies atom migration pathways. Transient intermediates are captured via time-resolved FTIR or cryo-ESI-MS. Computational docking studies (e.g., Gaussian or ORCA) map potential energy surfaces to explain regioselectivity .

Methodological Notes

  • Data Interpretation : Use the FLOAT method to scope research questions, ensuring alignment between hypotheses and analytical techniques (e.g., linking puckering coordinates to biological activity) .
  • Reporting Standards : Follow IUCr guidelines for crystallographic data deposition and ACS Style Guides for spectral data presentation .

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